molecular formula C16H18N4O2 B2649791 1-(2-methoxypyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine CAS No. 1235279-69-2

1-(2-methoxypyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine

Cat. No.: B2649791
CAS No.: 1235279-69-2
M. Wt: 298.346
InChI Key: OHTIIUZNCWQYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methoxypyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine is a complex organic compound that belongs to the class of piperazines Piperazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxypyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Substitution with pyridine groups: The piperazine core can be further reacted with pyridine derivatives under specific conditions, such as using a base like sodium hydride in an aprotic solvent.

    Introduction of the methoxypyridine group: This step may involve the reaction of the intermediate compound with 2-methoxypyridine-3-carbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxypyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical assays.

    Medicine: Potential use in drug development due to its piperazine core, which is common in many pharmaceuticals.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-methoxypyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxypyridine and pyridine groups could play a role in binding to the active site of the target molecule, while the piperazine ring may influence the overall conformation and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(2-pyridinyl)piperazine: A simpler analog with similar biological activity.

    1-(4-methoxyphenyl)piperazine: Another analog with a different substituent on the piperazine ring.

    1-(2-methoxypyridin-3-yl)piperazine: A closely related compound with a different substitution pattern.

Uniqueness

1-(2-methoxypyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine is unique due to the presence of both methoxypyridine and pyridine groups, which may confer distinct chemical and biological properties. This combination of functional groups can influence its reactivity, binding affinity, and overall pharmacokinetic profile.

Properties

IUPAC Name

(2-methoxypyridin-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-22-15-13(5-4-8-18-15)16(21)20-11-9-19(10-12-20)14-6-2-3-7-17-14/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTIIUZNCWQYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.